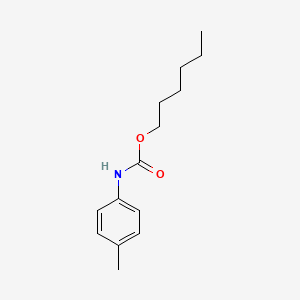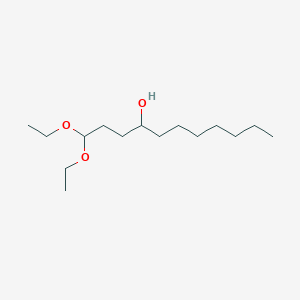
1,1-Diethoxyundecan-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxyundecan-4-OL is an organic compound with the molecular formula C13H28O3 It is a type of alcohol that contains two ethoxy groups attached to the first carbon and a hydroxyl group attached to the fourth carbon of an undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxyundecan-4-OL can be synthesized through several methods. One common approach involves the reaction of undecanal with ethanol in the presence of an acid catalyst to form 1,1-diethoxyundecane. This intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the hydroxyl group at the fourth carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxyundecan-4-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 1,1-diethoxyundecan-4-one or 1,1-diethoxyundecanoic acid.
Reduction: Formation of 1,1-diethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxyundecan-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxyundecan-4-OL depends on its application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to cell death. The ethoxy groups and hydroxyl group play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxyundecane: Lacks the hydroxyl group at the fourth carbon.
1,1-Diethoxyundecan-2-OL: Hydroxyl group is at the second carbon instead of the fourth.
1,1-Diethoxyundecan-3-OL: Hydroxyl group is at the third carbon.
Uniqueness
The presence of two ethoxy groups also adds to its distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
112084-44-3 |
|---|---|
Molekularformel |
C15H32O3 |
Molekulargewicht |
260.41 g/mol |
IUPAC-Name |
1,1-diethoxyundecan-4-ol |
InChI |
InChI=1S/C15H32O3/c1-4-7-8-9-10-11-14(16)12-13-15(17-5-2)18-6-3/h14-16H,4-13H2,1-3H3 |
InChI-Schlüssel |
HJBVGTQPQVHYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCC(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


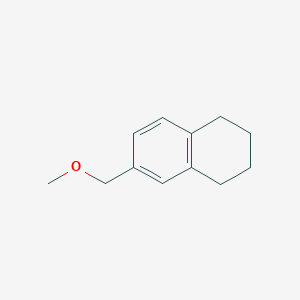
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
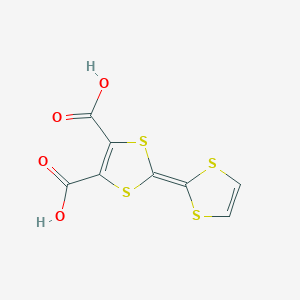
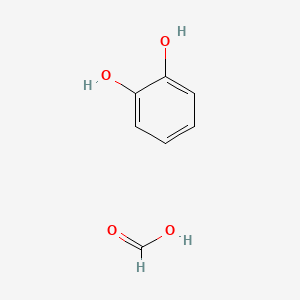
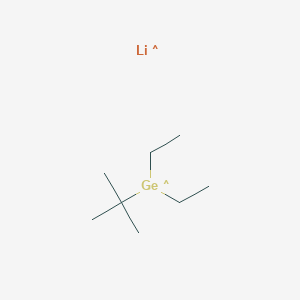
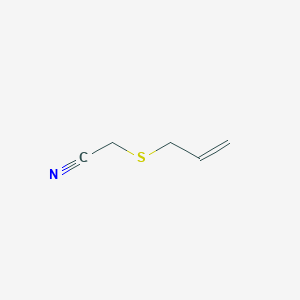
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
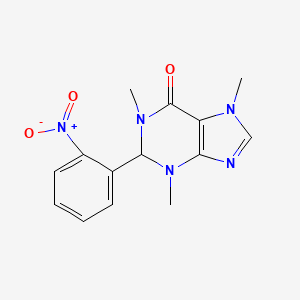
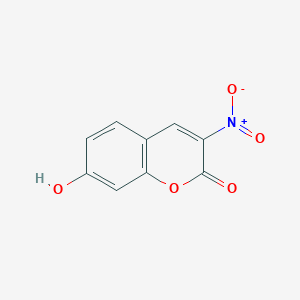
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
